Welcome to the BenchChem Online Store!
molecular formula C12H13ClN2O3 B8639311 5-Chloro-N-(2-ethoxyethyl)-1,3-benzoxazole-2-carboxamide CAS No. 95114-60-6

5-Chloro-N-(2-ethoxyethyl)-1,3-benzoxazole-2-carboxamide

Cat. No. B8639311
M. Wt: 268.69 g/mol
InChI Key: PYLYIHGPSVWBKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04490373

Procedure details

A mixture of 2-ethoxyethyl 5-chlorobenzoxazol-2-carboxylate (10 g) and 3.5 g of ethoxyethylamine in 10 ml of THF was stirred at room temperature for 2 hours. The precipitated product was filtered and washed well with hexane to give 9 g of product; mp 110°-111° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([O:12]CCOCC)=O)=[N:7][C:6]=2[CH:18]=1.[CH2:19]([O:21][CH2:22][CH2:23][NH2:24])[CH3:20]>C1COCC1>[CH2:19]([O:21][CH2:22][CH2:23][NH:24][C:10]([C:8]1[O:9][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:18][C:6]=2[N:7]=1)=[O:12])[CH3:20]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC2=C(N=C(O2)C(=O)OCCOCC)C1
Name
Quantity
3.5 g
Type
reactant
Smiles
C(C)OCCN
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
WASH
Type
WASH
Details
washed well with hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OCCNC(=O)C=1OC2=C(N1)C=C(C=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.